Cas no 91998-04-8 (3-Heptanone, 1,7-bis(3,4-dimethoxyphenyl)-5-hydroxy-)
91998-04-8 structure
Product Name:3-Heptanone, 1,7-bis(3,4-dimethoxyphenyl)-5-hydroxy-
Numero CAS:91998-04-8
MF:C23H30O6
MW:402.480707645416
CID:747844
PubChem ID:10905497
Update Time:2025-04-19
3-Heptanone, 1,7-bis(3,4-dimethoxyphenyl)-5-hydroxy- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-Heptanone, 1,7-bis(3,4-dimethoxyphenyl)-5-hydroxy-
- 1,7-bis(3,4-dimethoxyphenyl)-5-hydroxyheptan-3-one
- DTXSID80447873
- 91998-04-8
- CHEMBL357618
-
- Inchi: 1S/C23H30O6/c1-26-20-11-7-16(13-22(20)28-3)5-9-18(24)15-19(25)10-6-17-8-12-21(27-2)23(14-17)29-4/h7-8,11-14,18,24H,5-6,9-10,15H2,1-4H3
- Chiave InChI: NDVBVCMOGVYWMV-UHFFFAOYSA-N
- Sorrisi: OC(CC(CCC1C=CC(=C(C=1)OC)OC)=O)CCC1C=CC(=C(C=1)OC)OC
Proprietà calcolate
- Massa esatta: 402.20423867g/mol
- Massa monoisotopica: 402.20423867g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 29
- Conta legami ruotabili: 12
- Complessità: 470
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.4
- Superficie polare topologica: 74.2Ų
3-Heptanone, 1,7-bis(3,4-dimethoxyphenyl)-5-hydroxy- Letteratura correlata
-
Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
-
Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
91998-04-8 (3-Heptanone, 1,7-bis(3,4-dimethoxyphenyl)-5-hydroxy-) Prodotti correlati
- 23513-14-6(6-Gingerol)
- 23513-08-8([8]-Gingerol Standard)
- 23513-15-7(10-Gingerol)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
Fornitori consigliati
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti